molecular formula C20H21N7O6 C11H14O6 B1674442 Lamiophlomiol A CAS No. 134107-56-5

Lamiophlomiol A

Cat. No.: B1674442
CAS No.: 134107-56-5
M. Wt: 242.22 g/mol
InChI Key: DBSFXQQYSTYAIT-KUXMMMIOSA-N
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Description

Lamiophlomiol A is an iridoid glycoside isolated from the rhizomes of Lamiophlomis rotata (Benth.) Kudo, a medicinal plant traditionally used in Tibetan medicine for pain relief and inflammatory conditions . Its molecular formula is C₁₁H₁₄O₆, with a molecular weight of 242.23 g/mol. Key physicochemical properties include a melting point of 159–163°C and optical rotation [α]²²_D = +43.2° (c = 1.325, methanol) . Structurally, it features an epoxy group at the C-7 and C-8 positions of the iridoid skeleton, a characteristic shared with its isomers, lamiophlomiol B and C .

This compound is part of the iridoid glycoside family, which contributes to the antihyperalgesic and anti-inflammatory properties of L. rotata extracts . However, its specific pharmacological mechanisms remain less studied compared to other iridoids like shanzhiside methyl ester (SM) or loganin .

Properties

CAS No.

134107-56-5

Molecular Formula

C20H21N7O6 C11H14O6

Molecular Weight

242.22 g/mol

IUPAC Name

methyl 5,10-dihydroxy-2-methyl-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate

InChI

InChI=1S/C11H14O6/c1-11-6-5(7(12)8(11)17-11)4(9(13)15-2)3-16-10(6)14/h3,5-8,10,12,14H,1-2H3

InChI Key

DBSFXQQYSTYAIT-KUXMMMIOSA-N

SMILES

CC12C3C(C(C1O2)O)C(=COC3O)C(=O)OC

Canonical SMILES

CC12C3C(C(C1O2)O)C(=COC3O)C(=O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

lamiophlomiol A
lamiophlomiol B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Lamiophlomiol B and C: Isomeric Relationships

  • Lamiophlomiol B (C₁₁H₁₄O₆, MW 242.23): An isomer of lamiophlomiol A, differing in the stereochemistry of the epoxy group at C-7/C-7. Both compounds were first isolated in 1990 and cannot be fully separated chromatographically due to their structural similarity .
  • Lamiophlomiol C (C₁₁H₁₄O₇, MW 258.23): Contains an additional hydroxyl group compared to A and B, increasing its molecular weight and polarity. Identified in 1992, it shares the epoxy-iridoid core but exhibits distinct spectral properties .
Structural Comparison Table
Compound Molecular Formula Molecular Weight Key Structural Features Source
This compound C₁₁H₁₄O₆ 242.23 Epoxy at C-7/C-8, no hydroxyl at C-6 L. rotata rhizomes
Lamiophlomiol B C₁₁H₁₄O₆ 242.23 Epoxy at C-7/C-8, stereoisomer of A L. rotata rhizomes
Lamiophlomiol C C₁₁H₁₄O₇ 258.23 Epoxy at C-7/C-8, hydroxyl at C-6 L. rotata rhizomes
Shanzhiside methyl ester C₁₇H₂₆O₁₁ 406.38 Iridoid glycoside with acetyl and methyl groups L. rotata aerial parts
Loganin C₁₇H₂₆O₁₀ 390.38 Glucosylated iridoid, no epoxy Multiple Lamiaceae species

Comparison with Other Iridoid Glycosides

Shanzhiside Methyl Ester (SM)

  • Structure : Features a methyl ester and acetyl group, increasing its molecular weight (406.38) compared to lamiophlomiols .
  • Activity : A major active component in L. rotata, SM and its derivative 8-O-acetyl-SM are potent agonists of glucagon-like peptide-1 receptors (GLP-1R), contributing to antihyperalgesia .
  • Contrast : Unlike lamiophlomiols, SM lacks the epoxy group but has additional glycosyl and acetyl modifications, enhancing solubility and receptor binding .

Loganin

  • Structure : A glucosylated iridoid without epoxy groups, widely found in Lamiaceae plants .
  • Activity : Demonstrates anti-inflammatory and neuroprotective effects but shows weaker GLP-1R activation compared to SM derivatives .

Functional Analogues in L. rotata

Luteolin (Flavonoid) Structure: A flavone (C₁₅H₁₀O₆, MW 286.24) with hydroxyl groups at C-3',4',5,7 . Activity: The most active ingredient against rheumatoid arthritis (RA) in L. rotata, targeting nine genes including AKT1 and TNF-α . Contrast: Unlike this compound, luteolin acts via direct gene modulation rather than iridoid-mediated receptor activation .

Pharmacological and Functional Differences

Parameter This compound Lamiophlomiol B Shanzhiside Methyl Ester Loganin
Anti-inflammatory Moderate (epoxy-related) Moderate High (via GLP-1R) Moderate
Analgesic Indirect (via total iridoid synergy) Similar to A High (primary contributor) Low
Structural Uniqueness Epoxy-iridoid Stereoisomer of A Acetyl/methyl modifications Glucosylation

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Lamiophlomiol A
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